molecular formula C8H5F5O B11721583 1-(2,3-Difluorophenyl)-2,2,2-trifluoroethan-1-ol

1-(2,3-Difluorophenyl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B11721583
M. Wt: 212.12 g/mol
InChI Key: FWGUMEVCNXPUBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Difluorophenyl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of both difluorophenyl and trifluoroethanol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Difluorophenyl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 2,3-difluorobenzaldehyde with trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and real-time monitoring systems can optimize the reaction conditions and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Difluorophenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Halogen substitution reactions can introduce other functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2,3-Difluorophenyl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(2,3-Difluorophenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone
  • N-(2,3-Difluorophenyl)-2-fluorobenzamide

Comparison

Compared to similar compounds, 1-(2,3-Difluorophenyl)-2,2,2-trifluoroethan-1-ol is unique due to its specific combination of difluorophenyl and trifluoroethanol groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C8H5F5O

Molecular Weight

212.12 g/mol

IUPAC Name

1-(2,3-difluorophenyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C8H5F5O/c9-5-3-1-2-4(6(5)10)7(14)8(11,12)13/h1-3,7,14H

InChI Key

FWGUMEVCNXPUBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(C(F)(F)F)O

Origin of Product

United States

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